6-Methylbenzo[c]phenanthrene
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Overview
Description
6-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of homogeneous gold catalysis to facilitate the formation of the benzo[c]phenanthridine core . Another approach involves the cyclization of stilbenes through photooxidative processes, often referred to as the Mallory reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 6-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Reactions where one atom or group of atoms is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
6-Methylbenzo[c]phenanthrene has diverse applications in scientific research:
Medicine: Studies on its interaction with biological molecules can lead to the development of new therapeutic agents.
Industry: Its unique structural properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect ionic currents in cardiomyocytes, leading to potential proarrhythmic effects . The compound interacts with potassium and sodium channels, altering their function and impacting cellular electrical activity.
Comparison with Similar Compounds
- 1-Methylbenzo[c]phenanthrene
- 1-Methyltriphenylene
- 12-Methylbenz[a]anthracene
Comparison: 6-Methylbenzo[c]phenanthrene is unique due to its specific methyl substitution at the 6th position, which influences its chemical reactivity and biological interactions. Compared to other methyl-substituted PAHs, it exhibits distinct nonplanarity and steric effects, making it a valuable compound for studying shape-selective processes in chromatography and other applications .
Properties
CAS No. |
2381-34-2 |
---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
6-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3 |
InChI Key |
QNUGANMBYPOJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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